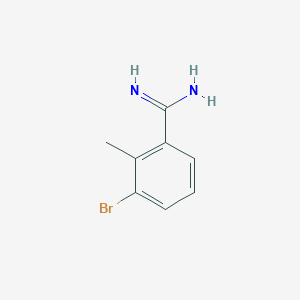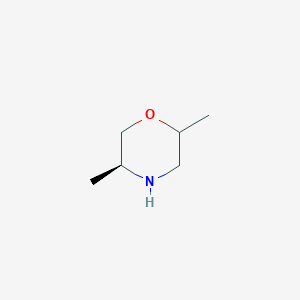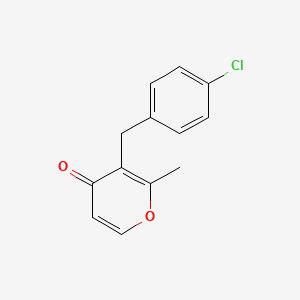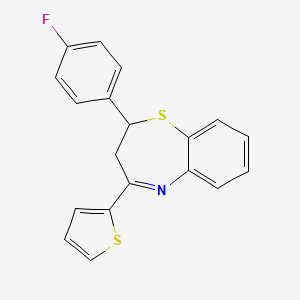
2-(4-acetylphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule that has been synthesized in the laboratory and has shown potential for various applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- The compound is involved in the synthesis of novel classes of pyridazin-3-one derivatives. These derivatives are formed by the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to various synthesized substances with potential biological activities (Ibrahim & Behbehani, 2014).
Potential Therapeutic Applications
- The compound has been noted in the discovery and characterization of a histamine H3 receptor inverse agonist, potentially useful in the treatment of attentional and cognitive disorders (Hudkins et al., 2011).
- It also has implications in the synthesis of coumarin derivatives, which have been studied for their antioxidant activity. These compounds show promise in comparison with known antioxidants like ascorbic acid (Kadhum et al., 2011).
Analgesic and Anti-inflammatory Properties
- Certain derivatives of the compound have been investigated for their antinociceptive activity, showing more potency than aspirin in modified Koster's Test. This suggests potential applications in pain management (Doğruer et al., 2000).
Antihypertensive Effects
- Derivatives of this compound have been synthesized with antihypertensive effects observed in both spontaneous hypertensive rat models and other models of hypertension (Buchman et al., 1980).
Antimicrobial Activity
- The compound and its derivatives have been explored for antimicrobial properties. These studies indicate that certain derivatives of the compound exhibit significant antimicrobial and antifungal activity, suggesting potential use in treating infectious diseases (Kumar & Mishra, 2015).
Pharmaceutical Properties
- The compound has been identified in the context of pharmaceutical properties, particularly concerning water solubility, permeability, and lipophilicity. These properties are crucial for the development of CNS drugs (Hudkins et al., 2011).
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-13(21)14-5-7-15(8-6-14)24-12-16(22)18-9-3-11-20-17(23)4-2-10-19-20/h2,4-8,10H,3,9,11-12H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZJODCCZTWYLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2365476.png)





![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)

![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)
![6-Cyclopropyl-2-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2365490.png)



